molecular formula C4H7N3O B2925869 5-methoxy-1H-pyrazol-4-amine CAS No. 2450343-54-9

5-methoxy-1H-pyrazol-4-amine

Cat. No. B2925869
CAS RN: 2450343-54-9
M. Wt: 113.12
InChI Key: QUUFGHHLKZDDMF-UHFFFAOYSA-N
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Description

“5-methoxy-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

Structural, spectral, and theoretical investigations of similar compounds have been conducted . For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and single-crystal X-ray diffraction technique .


Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst has been reported . This methodology is distinguished by its operational easiness, short reaction time, and the reduction of solvent use and energy .


Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Bioactive Compounds

5-methoxy-1H-pyrazol-4-amine: serves as a versatile intermediate in the synthesis of various bioactive compounds. Its amine group is a strategic functional handle that can be used to build complex molecules with potential biological activities. For instance, it can be transformed into carboxamide derivatives, which have shown inhibitory effects against certain fungal strains and enzymes like succinate dehydrogenase .

Antifungal and Antimicrobial Agents

The compound’s derivatives have been evaluated for their antifungal properties. By modifying the 5-methoxy group or the pyrazole ring, researchers can enhance the compound’s interaction with fungal cell membranes or enzymes, leading to potential new treatments for fungal infections .

Photophysical Properties

Pyrazole derivatives, including those derived from This compound , exhibit exceptional photophysical properties. These properties make them suitable for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Antileishmanial and Antimalarial Agents

Some derivatives of This compound have been studied for their antileishmanial and antimalarial activities. These compounds can be designed to interact with specific biological targets in the parasites responsible for leishmaniasis and malaria, offering a pathway to novel therapeutic agents .

Organometallic Chemistry

In organometallic chemistry, This compound can be used to synthesize ligands for metal complexes. These ligands can bind to metals in a way that allows for the creation of catalysts for various chemical reactions or for the development of new materials with unique properties .

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of This compound make it an excellent candidate for forming coordination compounds. These compounds have applications in catalysis, magnetic materials, and as sensors due to their ability to coordinate with metal ions .

Safety and Hazards

According to the safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

5-methoxy-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUFGHHLKZDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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